1,4-Dithiothreitol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

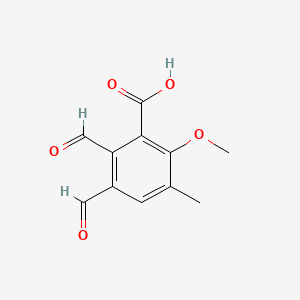

Dithiothreitol is an organosulfur compound with the chemical formula C4H10O2S2. It is a colorless compound classified as both a dithiol and a diol. Dithiothreitol is commonly used as a reducing agent in biochemical research and is also known as Cleland’s reagent, named after W. Wallace Cleland. The compound’s name is derived from the four-carbon sugar, threose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dithiothreitol can be synthesized through the reduction of 2,3-O-isopropylidene dithiothreitol using sodium hydroxide solution. The reaction involves stirring the mixture for several hours, followed by extraction with ethyl acetate and distillation under reduced pressure to obtain the final product .

Industrial Production Methods: In industrial settings, dithiothreitol is produced by dissolving the compound in water to create a solution. For example, a 1 M solution can be prepared by dissolving 3.86 grams of dithiothreitol in water to a final volume of 25 milliliters . The solution is then stored at low temperatures to maintain stability.

Análisis De Reacciones Químicas

Types of Reactions: Dithiothreitol primarily undergoes reduction reactions. It is a strong reducing agent with a redox potential of -0.33 V at pH 7. The reduction of disulfide bonds by dithiothreitol involves two sequential thiol-disulfide exchange reactions, resulting in the formation of a stable six-membered ring with an internal disulfide bond .

Common Reagents and Conditions: Dithiothreitol is often used in aqueous solutions at concentrations ranging from 1 mM to 100 mM. The reduction reactions typically occur at pH values above 7, as the thiolate form of dithiothreitol is more reactive than the protonated thiol form .

Major Products Formed: The primary product of the reduction of disulfide bonds by dithiothreitol is the formation of reduced disulfide bonds and oxidized dithiothreitol, which forms a stable six-membered ring structure .

Aplicaciones Científicas De Investigación

Dithiothreitol has a wide range of applications in scientific research, including:

Chemistry: It is used as a reducing agent to break down disulfide bonds in proteins and other molecules.

Medicine: It is used in the preparation of thiolated DNA for biosensors and other diagnostic applications.

Industry: Dithiothreitol is used in the production of biofuels and as an antioxidant agent.

Mecanismo De Acción

Dithiothreitol exerts its effects by reducing disulfide bonds to dithiols. This process involves two sequential thiol-disulfide exchange reactions, resulting in the formation of a stable six-membered ring with an internal disulfide bond. The thiolate form of dithiothreitol is the active species in these reactions, and its reducing power is limited to pH values above 7 .

Similar Compounds:

Dithioerythritol: An epimeric compound of dithiothreitol, also used as a reducing agent.

Tris(2-carboxyethyl)phosphine (TCEP): A sulfhydryl reductant that is more stable than dithiothreitol and can be used in a wider range of pH conditions.

Uniqueness: Dithiothreitol is unique due to its high conformational propensity to form a six-membered ring with an internal disulfide bond, making it an unusually strong reducing agent. Its ability to prevent the formation of disulfide bonds in proteins and other molecules makes it a valuable tool in biochemical research .

Propiedades

Número CAS |

7634-42-6 |

|---|---|

Fórmula molecular |

C4H10O2S2 |

Peso molecular |

154.3 g/mol |

Nombre IUPAC |

1,4-bis(sulfanyl)butane-2,3-diol |

InChI |

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2 |

Clave InChI |

VHJLVAABSRFDPM-UHFFFAOYSA-N |

Impurezas |

Oxidized form: <2.5% (absorbance at 283nm) |

SMILES |

C(C(C(CS)O)O)S |

SMILES canónico |

C(C(C(CS)O)O)S |

Punto de ebullición |

BP: 115-116 °C at 1 mm Hg Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg |

Color/Form |

Needles from ether Solid |

melting_point |

42-43 °C |

Otros números CAS |

3483-12-3 7634-42-6 6892-68-8 16096-97-2 27565-41-9 |

Descripción física |

Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] White powder with an unpleasant odor; [Alfa Aesar MSDS] |

Pictogramas |

Irritant |

Vida útil |

Chemical stability: May decompose on exposure to moist air or water. Stable under recommended storage conditions. |

Solubilidad |

Freely soluble in water Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ethe |

Sinónimos |

Cleland Reagent Cleland's Reagent Clelands Reagent Dithiothreitol Reagent, Cleland Reagent, Cleland's Sputolysin |

Presión de vapor |

1.28X10-4 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile](/img/structure/B1201289.png)